molecular formula C17H18ClNO2S B3929352 2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide

2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide

Cat. No. B3929352
M. Wt: 335.8 g/mol
InChI Key: MVBDTIBXSPQFTN-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMPT is a propanamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer. In biochemistry, this compound has been studied for its interactions with enzymes and proteins. In pharmacology, this compound has been studied for its potential as a drug discovery tool.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide is not fully understood, but it has been shown to interact with enzymes and proteins in various ways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to interact with the ATP-binding site of protein kinases, which are involved in various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, which is involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound reduces inflammation in animal models of arthritis and inhibits the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide in laboratory experiments include its high yield synthesis method, its potential as an anti-inflammatory agent and cancer treatment, and its interactions with enzymes and proteins. The limitations of using this compound in laboratory experiments include the limited understanding of its mechanism of action and its potential toxicity.

Future Directions

For research on 2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide include further studies on its mechanism of action, its potential as a drug discovery tool, and its interactions with enzymes and proteins. Additionally, studies on the toxicity of this compound and its potential side effects are needed. Further research on the potential applications of this compound in medicinal chemistry and pharmacology is also warranted.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-12(22-16-9-5-14(18)6-10-16)17(20)19-11-13-3-7-15(21-2)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBDTIBXSPQFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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